5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid
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Overview
Description
5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazoloquinoxaline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoxaline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles, which can be further transformed into the desired pyrazoloquinoxaline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the pyrazole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinoxalines with different functional groups.
Scientific Research Applications
5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research has indicated its potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. For instance, it has been identified as a PI3Kα inhibitor, which means it can bind to and inhibit the activity of the phosphoinositide 3-kinase alpha enzyme. This inhibition can affect various cellular pathways, including those involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: Contains a pyrazine ring instead of a quinoxaline ring.
Uniqueness
5-Ethyl-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and quinoxaline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-4-oxopyrazolo[1,5-a]quinoxaline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-15-11-7-8(13(18)19)3-4-9(11)16-10(12(15)17)5-6-14-16/h3-7H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGUWSEUAZEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)O)N3C(=CC=N3)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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